molecular formula C8H7N3O4S2 B15109168 N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B15109168
M. Wt: 273.3 g/mol
InChI Key: NAEUSPXVOFHFDW-UHFFFAOYSA-N
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Description

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to its dual functionality, combining the properties of both the furan and thiadiazole rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H7N3O4S2

Molecular Weight

273.3 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C8H7N3O4S2/c1-17(13,14)8-11-10-7(16-8)9-6(12)5-3-2-4-15-5/h2-4H,1H3,(H,9,10,12)

InChI Key

NAEUSPXVOFHFDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

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